Ethyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride
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Overview
Description
Ethyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural and chemical properties. This compound is characterized by the presence of a trifluoromethyl group attached to a pyrrolidine ring, which is further esterified with an ethyl group and exists as a hydrochloride salt. Its stereochemistry is defined by the (3S,4S) configuration, which plays a crucial role in its reactivity and interaction with biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or other nitrogen-containing compounds.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that promote nucleophilic substitution or addition reactions.
Esterification: The carboxylate group is esterified with ethanol in the presence of an acid catalyst to form the ethyl ester.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the pyrrolidine ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoromethyl iodide in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Ethyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including its role as an intermediate in the synthesis of drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties imparted by the trifluoromethyl group.
Mechanism of Action
The mechanism of action of Ethyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity towards these targets, potentially leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ethyl (3S,4S)-4-methylpyrrolidine-3-carboxylate hydrochloride: Similar structure but with a methyl group instead of a trifluoromethyl group.
Ethyl (3S,4S)-4-chloropyrrolidine-3-carboxylate hydrochloride: Contains a chlorine atom instead of a trifluoromethyl group.
Ethyl (3S,4S)-4-bromopyrrolidine-3-carboxylate hydrochloride: Contains a bromine atom instead of a trifluoromethyl group.
Uniqueness
Ethyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
ethyl (3S,4S)-4-(trifluoromethyl)pyrrolidine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3NO2.ClH/c1-2-14-7(13)5-3-12-4-6(5)8(9,10)11;/h5-6,12H,2-4H2,1H3;1H/t5-,6-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNXAUJZMLPWYNN-KGZKBUQUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNCC1C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CNC[C@H]1C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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